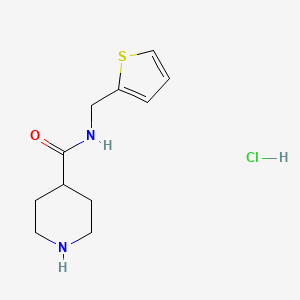

N-(2-thienylmethyl)piperidine-4-carboxamide hydrochloride

Description

N-(2-Thienylmethyl)piperidine-4-carboxamide hydrochloride is a piperidine-derived compound featuring a thienylmethyl substituent at the amide nitrogen. The compound’s molecular formula is inferred as C₁₁H₁₇ClN₂OS, combining a piperidine-4-carboxamide backbone with a 2-thienylmethyl group and hydrochloride salt .

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS.ClH/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10;/h1-2,7,9,12H,3-6,8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYROQIVCOMRGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCC2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conversion of 4-Cyanopiperidine Hydrochloride to Piperidine-4-carbothioamide Hydrochloride

- Reaction : 4-cyanopiperidine hydrochloride is reacted with hydrogen sulfide gas in the presence of catalytic amounts of a base (e.g., triethylamine, di-n-butylamine) in suitable solvents such as alcohols (methanol, ethanol, isopropanol), ethers (tetrahydrofuran), or aromatics (toluene).

- Conditions : Temperature ranges from 20°C to 100°C, typically around 60°C, with reaction times between 2 to 24 hours.

- Process : Hydrogen sulfide is introduced under controlled pressure (0–10 bar), and after completion, excess gas is removed, and the product is isolated by filtration and drying.

- Yields and Purity : Yields up to 91% with purities of 99% (1H NMR confirmed) have been reported.

- Advantages : The use of catalytic base amounts reduces side reactions and waste, and the process can be conducted in closed vessels with manageable safety measures for hydrogen sulfide handling.

This intermediate can be further transformed into the carboxamide derivative by appropriate oxidation or substitution reactions.

Introduction of the 2-Thienylmethyl Group

The 2-thienylmethyl substituent is typically introduced via alkylation of the piperidine nitrogen with a 2-thienylmethyl halide or via amide bond formation using 2-thienylmethyl carboxylic acid derivatives.

Alkylation Route

- Starting materials : Piperidine-4-carboxamide or its protected form and 2-thienylmethyl halide (e.g., chloride or bromide).

- Reaction : Nucleophilic substitution where the piperidine nitrogen attacks the electrophilic carbon of the 2-thienylmethyl halide.

- Solvents and Conditions : Polar aprotic solvents such as DMF or DMSO, with bases like triethylamine to scavenge the released acid.

- Outcome : Formation of N-(2-thienylmethyl)piperidine-4-carboxamide, which can be isolated and purified.

Amide Bond Formation Route

- Starting materials : 2-thienylmethylamine or its derivatives and piperidine-4-carboxylic acid or activated esters.

- Reaction : Coupling reactions using activating agents (e.g., carbodiimides) to form the amide bond between the carboxyl group of piperidine-4-carboxylic acid and the amine group of 2-thienylmethylamine.

- Conditions : Mild temperatures, often in solvents like dichloromethane or DMF, with bases such as triethylamine.

- Outcome : Direct formation of the target amide compound.

While specific detailed protocols for these exact steps on N-(2-thienylmethyl)piperidine-4-carboxamide hydrochloride are scarce in open literature, analogous procedures for related N-thienylmethyl piperidine carboxamide compounds have been reported.

Conversion to Hydrochloride Salt

The free base form of N-(2-thienylmethyl)piperidine-4-carboxamide is typically converted to its hydrochloride salt to enhance stability and crystallinity.

- Method : Treatment with hydrochloric acid in a suitable solvent such as ethanol or ethereal solution.

- Conditions : Room temperature stirring or gentle heating to ensure complete salt formation.

- Isolation : Precipitation of the hydrochloride salt followed by filtration and drying.

Summary Table of Preparation Steps and Conditions

| Step | Reactants/Intermediates | Conditions | Solvents | Yield/Purity | Notes |

|---|---|---|---|---|---|

| 1. Preparation of piperidine-4-carbothioamide hydrochloride | 4-cyanopiperidine hydrochloride + H2S + base | 40–60°C, 2–24 h, 0–10 bar H2S pressure | Methanol, ethanol, THF | Up to 91% yield, 99% purity | Catalytic base reduces side reactions; closed vessel recommended |

| 2. Alkylation with 2-thienylmethyl halide | Piperidine-4-carboxamide + 2-thienylmethyl halide + base | Room temp to reflux, several hours | DMF, DMSO | Not explicitly reported | Standard nucleophilic substitution |

| 3. Amide bond formation | Piperidine-4-carboxylic acid + 2-thienylmethylamine + coupling agent | Room temp, mild heating | DCM, DMF | Not explicitly reported | Carbodiimide-mediated coupling |

| 4. Salt formation | Free base + HCl | Room temperature | Ethanol, ether | Quantitative | Improves stability and crystallinity |

Research Findings and Notes

- The preparation of piperidine-4-carbothioamide hydrochloride is well-documented and can be adapted for the carboxamide derivative by modifying the sulfur source and reaction conditions.

- The use of catalytic amounts of base and choice of solvent significantly influence yield and purity, with alcohols such as methanol and ethanol preferred for environmental and practical reasons.

- Alkylation or amide coupling with 2-thienylmethyl moieties follows conventional synthetic organic chemistry protocols, with the choice depending on available starting materials and desired purity.

- Conversion to hydrochloride salt is a standard pharmaceutical practice to obtain a stable, crystalline form suitable for further development or formulation.

Chemical Reactions Analysis

Types of Reactions

N-(2-thienylmethyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Triethylamine or sodium hydroxide in organic solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Analgesic Properties

Research indicates that derivatives of N-(2-thienylmethyl)piperidine-4-carboxamide hydrochloride may interact with opioid receptors, suggesting potential applications in pain relief. Similar compounds have shown promise in analgesic activities, making this compound a candidate for further exploration in pain management therapies.

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties. Compounds with structural similarities have been evaluated for their ability to inhibit various cancer cell lines, indicating that this compound could be developed as an anticancer agent through further research and optimization.

Multitarget Drug Development

The compound has potential as a scaffold for developing multitarget drugs aimed at inhibiting key kinases involved in cancer progression, such as VEGFR-2, ERK-2, and Abl-1. This approach is advantageous for creating more effective cancer treatments by targeting multiple pathways simultaneously .

Receptor Interaction Studies

Studies focusing on the binding affinity of this compound to various receptors are essential for elucidating its mechanism of action. Understanding these interactions can help identify its therapeutic potential and guide the design of more effective derivatives.

Case Studies and Research Findings

Recent literature highlights several studies exploring the pharmacological effects of piperidine derivatives, including this compound:

- A study demonstrated that compounds with similar piperidine structures exhibited significant anti-proliferative effects against human liver cancer cell lines, suggesting that this compound could also possess similar anticancer properties .

- Another investigation into the optimization of piperidine derivatives showed promising results in enhancing potency and pharmacokinetics for drug development aimed at inhibiting key signaling pathways associated with cancer growth .

Mechanism of Action

The mechanism of action of N-(2-thienylmethyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase in Mycobacterium abscessus, leading to DNA damage and bacterial cell death . In cancer research, it may interfere with cellular signaling pathways involved in tumor growth and angiogenesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The table below highlights key structural differences and similarities among piperidine-4-carboxamide hydrochloride derivatives:

Key Observations :

- Substituent Diversity : The pharmacological or industrial utility of these compounds is influenced by substituents. For example, the 4-fluorobenzyl and naphthalene groups in the SARS-CoV-2 inhibitor enhance hydrophobic interactions with viral proteases , while the 2-thienylmethyl group in the target compound may confer unique electronic properties due to sulfur’s electronegativity .

Pharmacological and Functional Comparisons

Antihistaminic Activity (Ethylenediamine Analogs)

While the target compound lacks direct antihistaminic data, structurally related ethylenediamine derivatives like Diatrin (N,N'-dimethyl-N-phenyl-N'-(2-thienylmethyl)ethylenediamine HCl) exhibit potent antihistaminic effects. Diatrin shows:

- In vitro efficacy : 0.1–1.0 μg/mL inhibits histamine-induced contractions in guinea pig tissues .

- Therapeutic index: 300–1200 (oral route), significantly higher than earlier antihistamines .

Antiviral Potential

The (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (Scheme 6 in ) demonstrated acceptable SARS-CoV-2 inhibition, attributed to its ability to bind viral proteases via aromatic stacking interactions . The target compound’s thienylmethyl group could similarly engage in π-π interactions, though its smaller size may reduce potency compared to naphthalene-containing analogs .

Biological Activity

N-(2-thienylmethyl)piperidine-4-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological effects based on diverse research findings.

1. Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a thienylmethyl group. The synthesis typically involves the reaction of piperidine derivatives with thienylmethyl halides, followed by purification processes such as crystallization or chromatography to yield the hydrochloride salt form.

2.1 Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-thienylmethyl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of piperidine-4-carboxamide have shown inhibitory effects on various cancer cell lines, including HepG2 (human liver cancer) cells, with IC50 values indicating effective cytotoxicity.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 6b | HepG2 | 11.3 | Induces apoptosis through inhibition of VEGFR-2, ERK-2, and Abl-1 kinases |

2.2 Antimicrobial Activity

N-(2-thienylmethyl)piperidine derivatives have also been assessed for their antimicrobial properties. Compounds within this class demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | MIC (μM) | Activity |

|---|---|---|---|

| 38a | S. aureus | 1.4 | Active |

| 38l | E. coli | 200 | Active |

| 38b | Pseudomonas aeruginosa | 200 | Inactive |

These findings suggest that modifications in the chemical structure can influence the spectrum of antimicrobial activity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : As observed in anticancer studies, the compound may inhibit key signaling pathways involved in cell proliferation and survival.

- Disruption of Membrane Integrity : Antimicrobial action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

4.1 Anticancer Research

A study evaluated the efficacy of N-(2-thienylmethyl)piperidine derivatives against HepG2 cells, revealing that specific modifications led to enhanced potency and selectivity against cancerous cells while sparing normal cells .

4.2 Antimicrobial Evaluation

In a comparative study, various derivatives were screened for their ability to inhibit growth in clinical isolates of bacteria. The results highlighted the importance of substituent groups on the piperidine ring in determining antibacterial effectiveness .

5. Conclusion

This compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Continued research into its structure-activity relationships will be crucial for developing more effective therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for N-(2-thienylmethyl)piperidine-4-carboxamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling piperidine-4-carboxylic acid derivatives with thienylmethyl groups via amide bond formation. For example, a nucleophilic substitution reaction using piperidine-4-carboxamide intermediates and 2-thienylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound . Optimization includes:

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Referencing safety data sheets (SDS) for analogous piperidine derivatives :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and dispensing .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to verify thienylmethyl and piperidine proton environments .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion) .

- Elemental analysis : Match experimental vs. theoretical C, H, N, and Cl percentages .

Advanced Research Questions

Q. How can discrepancies in biological activity data across different assay systems be resolved?

- Methodological Answer : Discrepancies often arise from assay-specific variables:

- Cell line selection : Use isogenic cell lines to control for genetic variability. For example, HEK293 vs. HeLa cells may show differential receptor expression affecting activity .

- Concentration gradients : Perform dose-response curves (e.g., 0.1–100 µM) to identify IC₅₀/EC₅₀ values .

- Buffer conditions : Optimize pH (e.g., 7.4 for physiological relevance) and include controls for non-specific binding .

Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Q. What advanced techniques are recommended for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- High-performance liquid chromatography (HPLC) : Monitor degradation products in simulated gastric fluid (pH 2) or plasma .

- X-ray crystallography : Resolve crystal structures to assess conformational stability (e.g., piperidine ring puckering) .

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and track changes via TGA/DSC .

Q. How can researchers evaluate the compound’s pharmacokinetic (PK) properties in preclinical models?

- Methodological Answer :

- In vitro ADME assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance .

- Caco-2 permeability : Assess intestinal absorption potential .

- In vivo PK studies : Administer intravenously/orally to rodents and collect plasma samples for LC-MS/MS analysis. Calculate AUC, t₁/₂, and bioavailability .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. non-polar solvents be addressed?

- Methodological Answer : Solubility contradictions may stem from:

- Polymorphism : Characterize crystalline vs. amorphous forms via PXRD .

- Ionization state : Adjust pH to exploit the compound’s pKa (predicted ~8.5 for the piperidine nitrogen) .

- Co-solvent systems : Use DMSO/water mixtures for equilibration studies .

Q. What strategies mitigate variability in receptor binding assays for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.